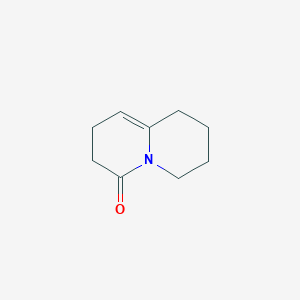
2,3,6,7,8,9-Hexahydroquinolizin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,8,9-Hexahydroquinolizin-4-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are of significant interest in organic chemistry due to their wide range of applications in biological and industrial fields. This compound, in particular, has a unique structure that makes it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,8,9-Hexahydroquinolizin-4-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-aryl-2-pyrazoline-5-one, aromatic aldehyde, and 6-amino-2-thiouracil in the presence of piperidine as a catalyst . This one-pot three-component reaction is efficient and reduces reaction time.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recyclable catalysts and eco-friendly solvents. For example, β-cyclodextrin-SO3H can be used as a recyclable catalyst in aqueous media, providing a convenient and efficient strategy for the preparation of this compound .
化学反応の分析
Types of Reactions: 2,3,6,7,8,9-Hexahydroquinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as Iridium complexes . The reaction conditions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products Formed: The major products formed from these reactions include bicyclic and monocyclic derivatives of this compound. These derivatives have diverse applications in medicinal chemistry and other fields .
科学的研究の応用
2,3,6,7,8,9-Hexahydroquinolizin-4-one has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of new materials and industrial products due to its unique chemical properties .
作用機序
The mechanism of action of 2,3,6,7,8,9-Hexahydroquinolizin-4-one involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of certain enzymes and proteins .
類似化合物との比較
Similar Compounds: Similar compounds to 2,3,6,7,8,9-Hexahydroquinolizin-4-one include 8-hydroxyquinoline, 4-oxoquinoline-3-carboxylic acid, and various hexahydroisoquinoline derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in both research and industry .
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2,3,6,7,8,9-hexahydroquinolizin-4-one |
InChI |
InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h5H,1-4,6-7H2 |
InChIキー |
AMSKQOBRDYFGLP-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=CCCC2=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
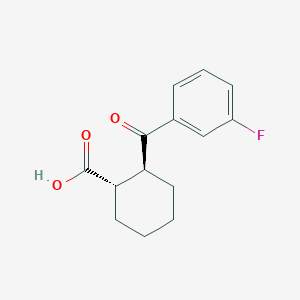

![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
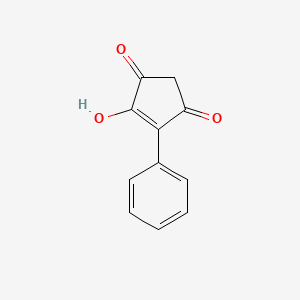
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
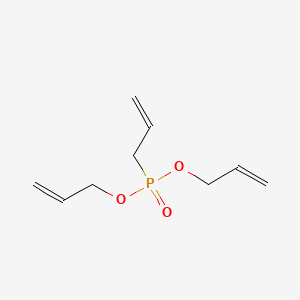
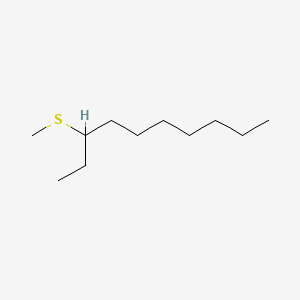
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
